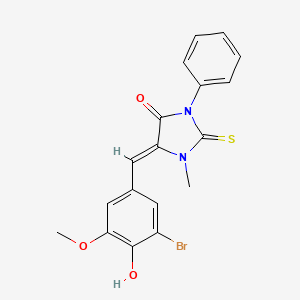

5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

Übersicht

Beschreibung

The compound 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone belongs to a class of organic compounds known for their diverse chemical and physical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds often involves refluxation and condensation reactions. For instance, Patel et al. (2010) described the synthesis of related compounds by refluxing 4-(4-methoxybenzylidene)-1-{4-[(stitutedbenzylidene) amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by X-ray single crystal determination. Zhu & Qiu (2011) analyzed compounds with similar structural features, noting that the molecules displayed an E configuration with respect to the C=N double bonds (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions of such compounds might involve various interactions and bond formations. For example, Hu & Chen (2015) studied a compound with weak intramolecular C–H···O and C–H···N hydrogen bonds, intermolecular π–π stacking, and C–H···π interactions (Hu & Chen, 2015).

Physical Properties Analysis

Physical properties like crystal structure, bonding angles, and conformation are critical. Delgado et al. (2005) described the structures of similar compounds, highlighting hydrogen bonding patterns and molecular conformations (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Wissenschaftliche Forschungsanwendungen

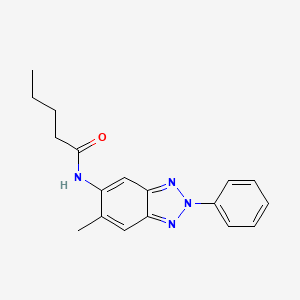

Photodynamic Therapy Applications

The compound's derivatives have shown remarkable potential in photodynamic therapy (PDT) applications, particularly for cancer treatment. A study synthesized and characterized new zinc phthalocyanine derivatives substituted with Schiff base groups that include 5-bromo-2-hydroxy-3-methoxy benzylidene, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are critical for type II PDT mechanisms, indicating the compound's derivatives' potential as type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

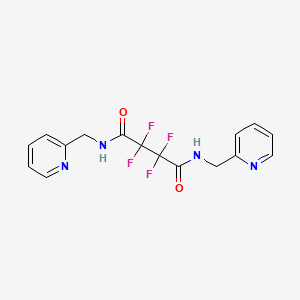

Antimicrobial and Anticancer Properties

Derivatives of the compound have been explored for their antimicrobial and anticancer properties. In one study, thiazole and 2-thioxoimidazolidinone derivatives were synthesized, characterized, and tested for antimicrobial and anticancer activities. The synthesis involved cyclization of 5-substituted-3-methoxy-2-hydroxy-benzaldehyde thiosemicarbazones with ώ-bromomethyl aryl ketones and ethyl chloroacetate, indicating the structural relevance and potential biological activities of these derivatives (Sherif, Eldeen, & Helal, 2013).

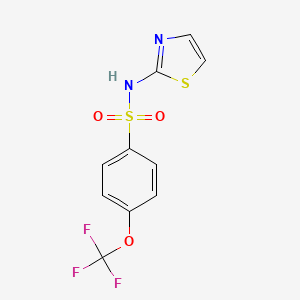

Molecular Docking and Antimicrobial Activity

Another study focused on the synthesis of 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles. These synthesized hybrids were evaluated for their antimicrobial activity against several bacterial and fungal strains, demonstrating prominent activity against gram-negative E. coli. The molecular docking study against microbial DNA gyrase provided valuable insights into the binding modes of these molecules, exhibiting excellent binding affinity through significant bonded and non-bonded interactions. This research suggests the compound's derivatives have substantial antimicrobial potential and could inform the development of new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Antioxidant Potential

The compound and its derivatives have also been evaluated for their antioxidant potential. For instance, a study on 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone, a closely related derivative, demonstrated significant improvement in motor function in a Parkinson’s disease model, potentially due to its antioxidative properties. This suggests the potential therapeutic and antioxidative applications of such derivatives in neurodegenerative diseases (Ren et al., 2022).

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c1-20-14(9-11-8-13(19)16(22)15(10-11)24-2)17(23)21(18(20)25)12-6-4-3-5-7-12/h3-10,22H,1-2H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKYBRGQZFKKNT-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)N(C1=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C(=O)N(C1=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)

![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)

![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)